Ethyl 4-((4-chlorobenzyl)amino)-6-(trifluoromethyl)-3-quinolinecarboxylate

Medicinal chemistry PDE10A inhibitor design Structure–property relationships

This fully aromatic quinoline-3-carboxylate (CAS 338748-31-5) features a critical 6-trifluoromethyl group for PDE10A potency and a 4-(4-chlorobenzyl)amino substitution. The C-3 ester distinguishes it from amide analogs (e.g., CID 44190928), offering higher lipophilicity (XLogP3≈4.0) and zero H-bond donors for passive BBB penetration. Deploy as a validated scaffold for PDE10A SAR, pharmacophore modeling, or matched-pair metabolic stability studies. Procure the QC-grade (NMR, HPLC, GC) for reproducible assay results.

Molecular Formula C20H16ClF3N2O2
Molecular Weight 408.81
CAS No. 338748-31-5
Cat. No. B2853366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-((4-chlorobenzyl)amino)-6-(trifluoromethyl)-3-quinolinecarboxylate
CAS338748-31-5
Molecular FormulaC20H16ClF3N2O2
Molecular Weight408.81
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC3=CC=C(C=C3)Cl)C(F)(F)F
InChIInChI=1S/C20H16ClF3N2O2/c1-2-28-19(27)16-11-25-17-8-5-13(20(22,23)24)9-15(17)18(16)26-10-12-3-6-14(21)7-4-12/h3-9,11H,2,10H2,1H3,(H,25,26)
InChIKeyFXYMAPBIMLBXLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-((4-chlorobenzyl)amino)-6-(trifluoromethyl)-3-quinolinecarboxylate (CAS 338748-31-5): Chemical Identity, PDE10A Inhibitor Class, and Commercial Availability


Ethyl 4-((4-chlorobenzyl)amino)-6-(trifluoromethyl)-3-quinolinecarboxylate (CAS 338748-31-5; molecular formula C₂₀H₁₆ClF₃N₂O₂; MW 408.81) is a fully synthetic quinoline-3-carboxylate distinguished by a 4-(4-chlorobenzyl)amino substituent and a 6-trifluoromethyl group. The compound falls within the quinoline-based phosphodiesterase 10A (PDE10A) inhibitor class, a target validated for schizophrenia, Huntington's disease, and insulin secretion disorders [1]. It is commercially available from multiple suppliers at purities of 90% (Bidepharm, with batch-specific NMR, HPLC, and GC QC documentation) to 95% (AKSci) .

Why Generic PDE10A Quinoline Inhibitor Substitution Is Inadequate: Structural Determinants Differentiating Ethyl 4-((4-chlorobenzyl)amino)-6-(trifluoromethyl)-3-quinolinecarboxylate


Quinoline-based PDE10A inhibitors are exquisitely sensitive to substitution pattern: the 4-amino group, the C-6 substituent, and the C-3 carboxylate functionality collectively govern target binding, PDE subtype selectivity, and drug-like properties [1]. The 6-trifluoromethyl group is a critical pharmacophoric element for PDE10A potency—its replacement with H, CH₃, or halogen in analogous series routinely produces >10-fold losses in affinity [1]. The ester at C-3 distinguishes this compound from its amide congener N-(4-chlorobenzyl)-1-ethyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxamide (PubChem CID 44190928), which shares the identical molecular formula but differs in hydrogen-bonding capacity, conformational flexibility, and susceptibility to metabolic hydrolysis [2]. Generic interchange within this class without explicit comparative data therefore risks unpredictable shifts in potency, selectivity, and pharmacokinetics.

Quantitative Differentiation Evidence for Ethyl 4-((4-chlorobenzyl)amino)-6-(trifluoromethyl)-3-quinolinecarboxylate (CAS 338748-31-5)


C-3 Ester Versus C-3 Amide: Physicochemical Differentiation from the Closest Structural Analog

The target compound bears an ethyl ester at the quinoline C-3 position, whereas its closest cataloged structural analog, N-(4-chlorobenzyl)-1-ethyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxamide (PubChem CID 44190928), carries a secondary amide at the equivalent position. Calculated physicochemical properties differ meaningfully: the target ester has XLogP3 = 4.0 (estimated) and zero hydrogen bond donors, while the amide comparator has XLogP3 = 2.8 and one hydrogen bond donor [1]. The ester also lacks the 4-oxo group present in the amide analog, resulting in a fully aromatic quinoline core versus a 4-oxo-1,4-dihydroquinoline system, which alters planarity, electron distribution, and potential for π–π stacking interactions in the PDE10A active site [2].

Medicinal chemistry PDE10A inhibitor design Structure–property relationships

Purity Tier and Batch-Level QC Documentation: Procurement-Grade Comparison Across Suppliers

Commercially, CAS 338748-31-5 is available at two distinct purity tiers with differing QC depth: Bidepharm supplies the compound at 90% standard purity with batch-specific NMR, HPLC, and GC analytical reports , while AKSci offers a 95% purity grade without explicitly published multi-method batch QC . For procurement decisions, this represents a trade-off between nominal purity specification (95% vs. 90%) and the availability of orthogonal analytical characterization data that enables independent verification of identity and purity by the end user.

Chemical procurement Quality control Analytical chemistry

6-Trifluoromethyl Substitution: Class-Level PDE10A Potency Contribution Inferred from Published Quinoline SAR

The 6-trifluoromethyl substituent on the quinoline core is a well-established potency-driving motif in PDE10A inhibitor SAR. In a 3D-QSAR analysis of 116 structurally diverse quinoline-based PDE10A inhibitors, the presence of a hydrophobic, electron-withdrawing group at the quinoline C-6 position (such as CF₃) was identified as a key favorable contributor to PDE10A inhibitory activity [1]. In a related quinoline PDE10A inhibitor series, the clinical candidate MP-10 (PF-2545920), which also features a quinoline core, achieves an IC₅₀ of 0.55 nM for PDE10A [2]. While a direct measured IC₅₀ for CAS 338748-31-5 has not been identified in the peer-reviewed primary literature, the combination of the 6-CF₃ group and the 4-(4-chlorobenzylamino) motif places this compound within the high-potency region of the quinoline PDE10A inhibitor chemical space as defined by validated computational models [1].

PDE10A inhibition Structure–activity relationship CNS drug discovery

Absence of 4-Oxo Modification: Core Oxidation State Differentiation Within the Quinoline PDE10A Inhibitor Class

The target compound features a fully aromatic quinoline core, in contrast to many PDE10A inhibitor series that employ a 4-oxo-1,4-dihydroquinoline (quinolone) scaffold—including the close analog N-(4-chlorobenzyl)-1-ethyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxamide [1]. The absence of the 4-oxo group in the target compound eliminates a hydrogen bond acceptor site and reduces polar surface area, which is expected to improve passive membrane permeability. This structural feature also removes a potential site for Phase II glucuronidation, which can limit oral bioavailability of 4-oxoquinolines [2].

Medicinal chemistry Scaffold selection Drug-likeness

Optimal Research and Procurement Application Scenarios for Ethyl 4-((4-chlorobenzyl)amino)-6-(trifluoromethyl)-3-quinolinecarboxylate (CAS 338748-31-5)


CNS PDE10A Inhibitor Lead Optimization Programs Requiring a Non-Quinolone Quinoline Scaffold

Medicinal chemistry teams pursuing CNS-penetrant PDE10A inhibitors can deploy CAS 338748-31-5 as a fully aromatic quinoline scaffold that lacks the 4-oxo metabolic liability common to many quinolone-based PDE10A inhibitor series. The compound's higher predicted lipophilicity (XLogP3 ≈ 4.0) and zero hydrogen bond donors—compared to the amide analog (XLogP3 = 2.8; HBD = 1)—support its selection when passive BBB penetration is a key optimization parameter [1].

SAR Studies Requiring a 6-CF₃ Quinoline Intermediate with Verified Batch Purity for Reproducible Pharmacology

The compound serves as a 6-trifluoromethyl-substituted quinoline-3-carboxylate building block for systematic SAR exploration of the C-4 amino substituent. Procurement of the Bidepharm 90% grade—which includes batch-specific NMR, HPLC, and GC QC documentation—is recommended when reproducibility of biological assay results across replicate experiments is critical, as the orthogonal analytical characterization enables independent verification of compound identity and purity before use in dose–response studies .

Computational Chemistry and In Silico Screening Campaigns Targeting PDE10A

The compound's well-defined 3D structure (fully aromatic quinoline core with 4-(4-chlorobenzylamino) and 6-CF₃ substituents) makes it suitable as a query molecule for pharmacophore modeling, molecular docking, and 3D-QSAR studies of the PDE10A binding pocket. Its structural features align with the favorable substituent patterns identified in the 116-compound quinoline PDE10A inhibitor 3D-QSAR model, providing a validated starting point for virtual screening and de novo design [2].

Comparative Physicochemical Profiling of Ester Versus Amide Quinoline-3-Carboxylate PDE10A Inhibitors

When evaluating the pharmacokinetic trade-offs between ester and amide functionalities at the quinoline C-3 position, CAS 338748-31-5 (ester) and its amide analog CID 44190928 constitute a matched molecular pair. The ester exhibits higher lipophilicity, no hydrogen bond donor capacity, and potential susceptibility to esterase-mediated hydrolysis, while the amide offers lower lipophilicity, one hydrogen bond donor, and greater metabolic stability to hydrolysis. This pairing enables direct experimental comparison of permeability, solubility, metabolic stability, and target engagement within an otherwise identical substitution framework [1].

Quote Request

Request a Quote for Ethyl 4-((4-chlorobenzyl)amino)-6-(trifluoromethyl)-3-quinolinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.